2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine
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Overview
Description
2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of reagents such as ammonium thiocyanate, benzylidene acetones, and suitable amines . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine include other pyrimidine derivatives such as:
- 2-chloro-4-(trifluoromethyl)pyrimidine
- 2-chloro-5-fluoropyrimidine
- 2-chloro-6-methylpyrimidine
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYHJKZKECLILE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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